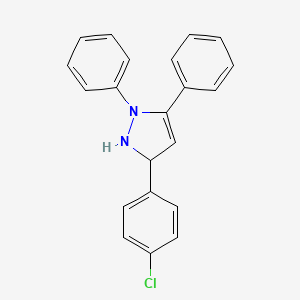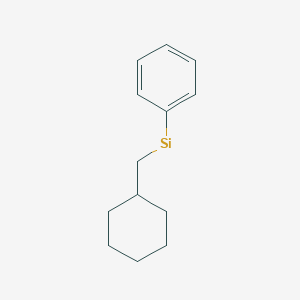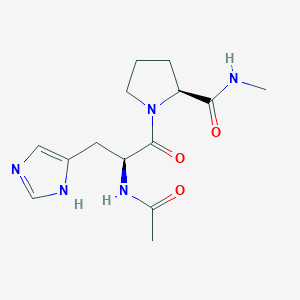![molecular formula C14H23O2Si B14488065 Diethyl[3-(2-methoxyphenoxy)propyl]silyl CAS No. 64483-04-1](/img/structure/B14488065.png)
Diethyl[3-(2-methoxyphenoxy)propyl]silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic chemistry as protecting groups for alcohols due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to a methoxyphenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2-methoxyphenoxy)propyl]silyl typically involves the reaction of diethylsilyl chloride with 3-(2-methoxyphenoxy)propyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Diethylsilyl chloride+3-(2-methoxyphenoxy)propyl alcohol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Diethyl[3-(2-methoxyphenoxy)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
科学的研究の応用
Diethyl[3-(2-methoxyphenoxy)propyl]silyl has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用機序
The mechanism of action of Diethyl[3-(2-methoxyphenoxy)propyl]silyl involves the formation of stable silyl ether bonds with alcohols. This protects the alcohol group from unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol group for further reactions.
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Commonly used protecting groups with similar stability but different steric properties.
Tert-butyldimethylsilyl ethers: Offer greater steric hindrance and stability compared to diethylsilyl ethers.
Triisopropylsilyl ethers: Provide enhanced protection due to their bulky nature.
Uniqueness
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is unique due to its specific structural features, which combine the stability of the silyl ether with the functional versatility of the methoxyphenoxy group. This makes it particularly useful in applications requiring selective protection and deprotection of alcohols.
特性
CAS番号 |
64483-04-1 |
|---|---|
分子式 |
C14H23O2Si |
分子量 |
251.42 g/mol |
InChI |
InChI=1S/C14H23O2Si/c1-4-17(5-2)12-8-11-16-14-10-7-6-9-13(14)15-3/h6-7,9-10H,4-5,8,11-12H2,1-3H3 |
InChIキー |
OGLAPCADHUEKCU-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)CCCOC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


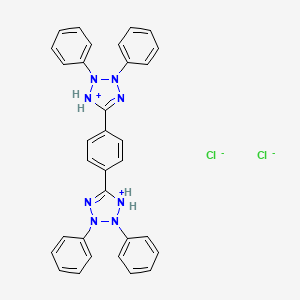
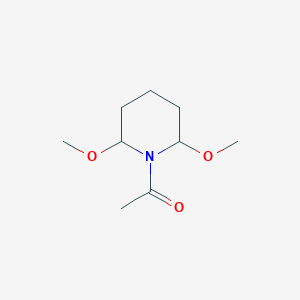
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
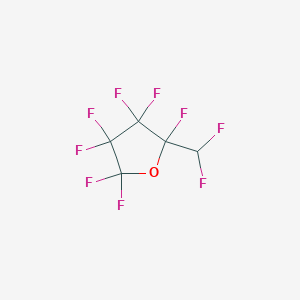
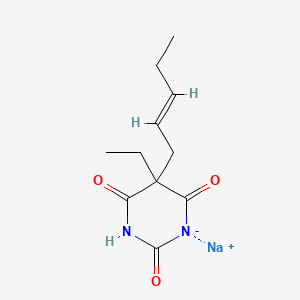
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

